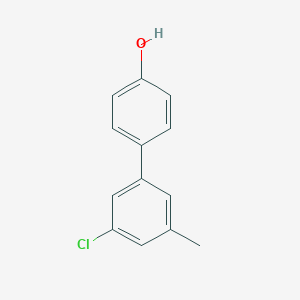

4-(3-Chloro-5-methylphenyl)phenol

Description

4-(3-Chloro-5-methylphenyl)phenol is an organic compound belonging to the class of monochlorinated phenols. It is known for its potent disinfectant and antiseptic properties. This compound appears as a white crystalline solid and has a phenolic odor. It is used in various applications, including as a preservative in cosmetics and medicinal products for both humans and animals .

Properties

IUPAC Name |

4-(3-chloro-5-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c1-9-6-11(8-12(14)7-9)10-2-4-13(15)5-3-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQJPMKWGBBRHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80683512 | |

| Record name | 3'-Chloro-5'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261896-13-2 | |

| Record name | 3'-Chloro-5'-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

4-(3-Chloro-5-methylphenyl)phenol can be synthesized through the monochlorination of 3-methylphenol at position 4. The reaction involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions typically include maintaining a temperature of around 30-50°C and stirring the mixture for several hours . Industrial production methods often involve the use of sulfuryl chloride as a chlorinating agent, with the reaction being carried out in a solvent such as acetonitrile .

Chemical Reactions Analysis

4-(3-Chloro-5-methylphenyl)phenol undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Reduction: The compound can be reduced to form 3-methylphenol. Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-Chloro-5-methylphenyl)phenol has several scientific research applications:

Mechanism of Action

The antimicrobial activity of 4-(3-Chloro-5-methylphenyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, causing leakage of cellular contents and ultimately leading to cell death . The exact molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

4-(3-Chloro-5-methylphenyl)phenol is similar to other chlorinated phenols such as 4-chloro-3,5-dimethylphenol (chloroxylenol). Both compounds exhibit antimicrobial properties and are used as disinfectants and preservatives . this compound is unique in its specific substitution pattern, which may confer different reactivity and efficacy in various applications.

Similar Compounds

- 4-Chloro-3,5-dimethylphenol (chloroxylenol)

- 4-Chloro-3-methylphenol (chlorocresol)

- 3-Methylphenol (m-cresol)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.